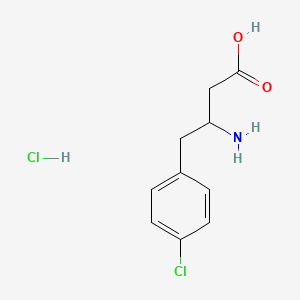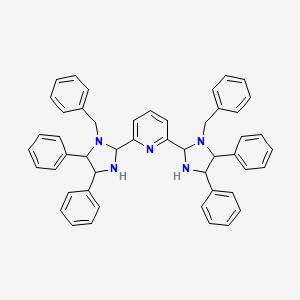
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine is a complex organic compound known for its unique structure and versatile applications. This compound, often referred to by its chemical formula C49H45N5, is characterized by the presence of two imidazolidine rings attached to a pyridine core. It is primarily used as a chiral ligand in asymmetric synthesis and catalysis, making it a valuable tool in organic chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with 1-benzyl-4,5-diphenylimidazolidine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques such as recrystallization and distillation .
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF).
Substitution: Various nucleophiles such as amines or thiols; reactions are conducted in polar solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines or alcohols. Substitution reactions result in the replacement of one substituent with another, leading to a variety of derivatives .
Wissenschaftliche Forschungsanwendungen
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine has several scientific research applications:
Chemistry: Used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine involves its role as a chiral ligand. It coordinates with metal ions to form chiral metal complexes, which then catalyze asymmetric reactions. The imidazolidine rings provide steric and electronic environments that favor the formation of one enantiomer over the other, leading to high enantioselectivity in the reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis((S)-4-benzyl-4,5-dihydrooxazol-2-yl)pyridine: Another chiral ligand with a similar pyridine core but different substituents on the imidazolidine rings.
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)benzene: Similar structure but with a benzene core instead of pyridine.
Uniqueness
2,6-Bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine is unique due to its high enantioselectivity and versatility in catalyzing a wide range of asymmetric reactions. Its specific structure allows for precise control over the stereochemistry of the products, making it a valuable tool in both academic research and industrial applications .
Eigenschaften
Molekularformel |
C49H45N5 |
|---|---|
Molekulargewicht |
703.9 g/mol |
IUPAC-Name |
2,6-bis(1-benzyl-4,5-diphenylimidazolidin-2-yl)pyridine |
InChI |
InChI=1S/C49H45N5/c1-7-20-36(21-8-1)34-53-46(40-28-15-5-16-29-40)44(38-24-11-3-12-25-38)51-48(53)42-32-19-33-43(50-42)49-52-45(39-26-13-4-14-27-39)47(41-30-17-6-18-31-41)54(49)35-37-22-9-2-10-23-37/h1-33,44-49,51-52H,34-35H2 |
InChI-Schlüssel |
XLWFDEFJSJPDND-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(C(NC2C3=NC(=CC=C3)C4NC(C(N4CC5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


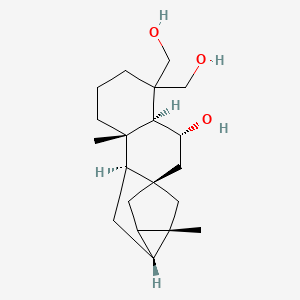
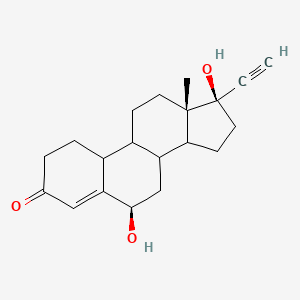
![1-Chloro-3,5-bis[O-(4-toluoyl)]-2-Deoxy-Ribose](/img/structure/B15287263.png)

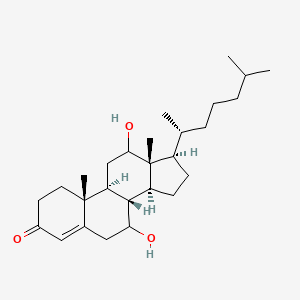
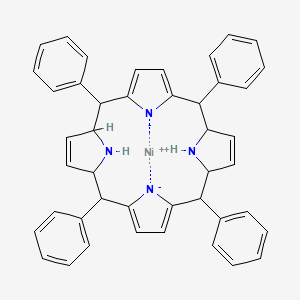
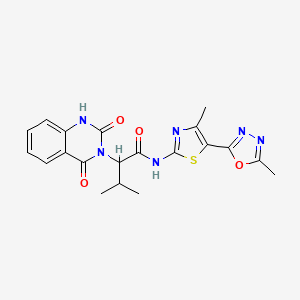

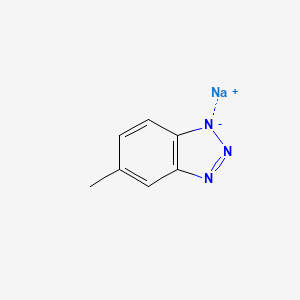
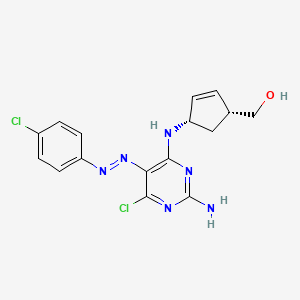
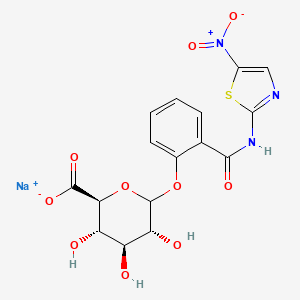
![[5-Hydroxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B15287335.png)
![16-Azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1,4,6,8,11,13,15,17,20,22,24,26,28,31-tetradecaene-3,10,19-trione](/img/structure/B15287338.png)
